molecular formula C19H19N5OS B4423439 N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4423439
M. Wt: 365.5 g/mol
InChI Key: VJMGJLQKQLBAGL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to the acetamide group, which is further substituted with a 3-methylphenyl ring. This structure is designed to optimize interactions with biological targets, leveraging the pyridine ring’s hydrogen-bonding capacity and the allyl group’s hydrophobic character .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-3-11-24-18(16-9-4-5-10-20-16)22-23-19(24)26-13-17(25)21-15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMGJLQKQLBAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound exhibits diverse biological activities, making it a significant subject of investigation in medicinal chemistry. The unique structural features of this compound, including its triazole and pyridine rings, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S. The compound's structure is characterized by:

  • Triazole ring : Known for its ability to coordinate with metal ions.
  • Pyridine moiety : Enhances the chemical reactivity and biological interactions.
  • Sulfanyl group : Potentially influences the compound's interaction with biological targets.

Structural Features Table

ComponentDescription
Triazole RingParticipates in coordination with metal ions
Pyridine RingEnhances chemical reactivity
Sulfanyl GroupInfluences biological interactions

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing efficacy that suggests its potential as an antimicrobial agent. The mechanism of action may involve binding to specific enzymes or receptors in biological systems, modulating their activity.

Case Studies

  • Antibacterial Activity :
    • A study demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
    • Another investigation indicated effectiveness against C. albicans and C. glabrata with similar MIC values .
  • Antifungal Activity :
    • The compound's antifungal properties were evaluated against several strains, revealing potent activity with MIC values indicating efficacy comparable to established antifungal agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring's capacity to coordinate with metal ions allows it to bind effectively to enzyme active sites.
  • Receptor Modulation : The structural features enable it to influence metabolic pathways by interacting with specific receptors.

Synthetic Routes

The synthesis of this compound typically involves multiple synthetic steps that vary based on the availability of starting materials and desired purity levels.

Medicinal Chemistry Applications

This compound has several applications in medicinal chemistry due to its diverse biological activities:

  • Antimicrobial Agent : Investigated for its potential use in treating bacterial and fungal infections.
  • Pharmacological Research : Its unique structure makes it a candidate for further research into various therapeutic areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by three key regions:

Position 5: The pyridin-2-yl group distinguishes it from analogs with pyridin-3-yl () or pyridin-4-yl () groups, which alter steric and electronic interactions with target proteins .

Acetamide Substituents :

  • The 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in compounds like N-(2-nitrophenyl)-... () or N-(3-chlorophenyl)-... (). Such modifications impact electronic density and binding affinity .

Linker Flexibility :

  • The sulfanyl bridge is conserved across analogs (e.g., ), but substituent bulkiness (e.g., allyl vs. ethyl) affects conformational flexibility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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